6-(2,2,2-Trifluoroethoxy)nicotinamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)4-15-6-2-1-5(3-13-6)7(12)14/h1-3H,4H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPFIQNZBPLDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369431 | |
| Record name | 6-(2,2,2-trifluoroethoxy)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727075 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
676533-51-0 | |
| Record name | 6-(2,2,2-trifluoroethoxy)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing Nicotinamide Derivatives in Drug Discovery Paradigms
Nicotinamide (B372718), a form of vitamin B3, and its derivatives are pivotal in various biological processes, most notably as precursors to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govacs.org The therapeutic potential of nicotinamide derivatives has been explored across a wide spectrum of diseases. rsc.org In the realm of oncology, for instance, certain nicotinamide analogs have been investigated for their anticancer properties. nih.gov Furthermore, the anti-inflammatory and immunomodulatory effects of nicotinamide have been documented, suggesting its utility in treating inflammatory conditions. nih.govsciencedaily.com
The diverse biological activities of nicotinamide derivatives are rooted in their ability to modulate various cellular pathways and interact with a range of enzymes and receptors. rsc.org This versatility has made the nicotinamide scaffold a valuable starting point for the design and synthesis of new therapeutic agents. nih.govnih.gov
Significance of Trifluoroethoxy Moieties in Bioactive Compounds
The incorporation of fluorine-containing groups, such as the trifluoroethoxy moiety, into bioactive compounds is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles. The trifluoromethyl group (-CF3) and related structures are known to improve key properties of drug candidates. nih.govnih.gov
One of the primary advantages of introducing a trifluoroethoxy group is the enhancement of metabolic stability. nih.gov The strong carbon-fluorine bond is resistant to metabolic cleavage, which can prolong the half-life of a drug in the body. Additionally, the trifluoroethoxy group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target. nih.govelsevier.com The electronic properties of the trifluoroethoxy group can also influence how a molecule binds to its biological target, potentially leading to increased potency and selectivity. elsevier.com
Investigations into Preclinical Biological Activities and Cellular Interactions
Antimicrobial Research Applications
While direct studies on 6-(2,2,2-Trifluoroethoxy)nicotinamide are not available, research into nicotinamide (B372718) and its derivatives has revealed a spectrum of antimicrobial activities.
Evaluation of Antibacterial Activity
Nicotinamide, the parent compound, has been investigated for its antibacterial properties. Some studies have suggested that nicotinamide can inhibit the growth of various bacteria. For instance, newly synthesized nicotinamide derivatives have been characterized and investigated for their antibacterial and antibiofilm properties. researchgate.net Computational and experimental studies have explored these activities, with some derivatives showing promise as inhibitor candidates against specific bacterial strains like Enterococcus faecalis. researchgate.net It is hypothesized that such compounds may interfere with essential metabolic pathways or cellular processes in bacteria.
Studies on Antifungal Activity
The antifungal potential of nicotinamide has been an area of active research. Studies have shown that nicotinamide can exhibit significant antifungal activity against various fungal pathogens, including fluconazole-resistant isolates of Candida albicans. nih.gov It has also been found to suppress biofilm formation. nih.gov Furthermore, nicotinamide has demonstrated activity against non-Candida albicans species and Cryptococcus neoformans. nih.govnih.gov The mechanism of action may involve the disruption of the fungal cell wall, as evidenced by increased exposure of β-glucans and chitin (B13524) content. nih.gov Research has also indicated that nicotinamide can potentiate the effects of other antifungal agents like amphotericin B. nih.gov
Antitubercular Activity in Mycobacterium tuberculosis Models
Nicotinamide has a historical and ongoing role in the study of treatments for tuberculosis. It has been shown to have activity against Mycobacterium tuberculosis. nih.gov Research indicates that nicotinamide can limit the replication of M. tuberculosis within macrophages. nih.govnih.gov This intracellular activity is a crucial aspect of its potential therapeutic benefit. The mechanism is thought to involve the bacterial enzyme pyrazinamidase/nicotinamidase (PncA), which converts nicotinamide into its active form. nih.govnih.gov
Enzyme Modulation and Inhibition Studies
The ability of nicotinamide and its analogs to interact with and modulate the activity of various enzymes is a key area of pharmacological research.
H+/K(+)-ATPase Inhibition Research
While direct evidence for this compound is lacking, related nicotinamide derivatives have been studied for their effects on proton pump enzymes. For instance, 6-aminonicotinamide, a derivative of nicotinamide, has been shown to affect the activity of Na+/K+-ATPase in different regions of the rat brain. nih.gov This suggests that modifications to the nicotinamide structure can lead to interactions with ion-motive ATPases, although the specific effect on H+/K(+)-ATPase is not detailed in the available literature.
Potential as p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinases are a family of enzymes involved in inflammatory responses, and their inhibition is a target for therapeutic intervention. rndsystems.com While there are no specific studies on this compound as a p38 MAP kinase inhibitor, the broader class of small molecule inhibitors often includes heterocyclic scaffolds. Numerous compounds have been developed and investigated as potent and selective inhibitors of p38 MAP kinase. rsc.orgnih.gov These inhibitors are being explored for their potential in treating inflammatory and arthritic diseases. rndsystems.com The evaluation of novel nicotinamide derivatives for such activity would be a logical extension of this research.
Impact on Poly(ADP-ribose) Polymerase (PARP-1) Activity
Investigations into the direct impact of this compound on the activity of Poly(ADP-ribose) Polymerase (PARP-1) have not been identified in the public scientific literature based on conducted searches. Consequently, there is no available data to report on its inhibitory or modulatory effects on this enzyme.
Modulation of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity
Preclinical studies detailing the modulatory effects of this compound on the activity of Nicotinamide Phosphoribosyltransferase (NAMPT) are not available in the searched scientific literature. Therefore, its potential role as an inhibitor, activator, or modulator of NAMPT remains uncharacterized.
Rho-associated Protein Kinase (ROCK) Inhibition Studies
There are no published research findings from preclinical studies that have specifically investigated the inhibitory potential of this compound against Rho-associated Protein Kinase (ROCK). As such, its activity towards ROCK isoforms is currently unknown.
Casein Kinase 1 (CK1) Inhibition Research
Specific research into the inhibitory effects of this compound on Casein Kinase 1 (CK1) has not been reported in the available scientific literature. Data regarding its interaction with CK1 isoforms is therefore unavailable.
Investigation of α-Amylase and α-Glucosidase Inhibitory Potentials
Dedicated preclinical investigations into the potential for this compound to inhibit the enzymes α-Amylase and α-Glucosidase have not been found in the public domain. Its capacity to modulate these carbohydrate-metabolizing enzymes has not been documented.
Sirtuin Activity Suppression
The effect of this compound on the activity of sirtuin (SIRT) enzymes has not been a subject of published preclinical research. There is no available data concerning its potential to suppress or otherwise modulate sirtuin deacetylase activity.
Receptor Agonism/Antagonism Studies
A review of the scientific literature did not yield any preclinical studies focused on the receptor agonism or antagonism properties of this compound. Its profile of interaction with specific cellular receptors remains to be determined.
Sphingosine-1-Phosphate 1 (S1P1) Receptor Agonism
Agonism of the Sphingosine-1-Phosphate 1 (S1P1) receptor is a key mechanism for modulating the egress of lymphocytes from lymphoid organs. This has been a therapeutic target for conditions like multiple sclerosis, with drugs like Fingolimod (Gilenya) acting as potent agonists for several S1P receptors, including S1P1. The therapeutic efficacy of such drugs is attributed to their S1P1 agonism, while some cardiovascular side effects have been linked to agonism at the S1P3 receptor. Research has focused on developing selective S1P1 agonists to retain the therapeutic benefits while minimizing off-target effects.
While the broader class of nicotinamide-related compounds has been investigated for various biological activities, specific data detailing the S1P1 receptor agonist activity of this compound is not extensively available in the public domain. Further studies would be required to characterize its potential interaction with and functional activity at the S1P1 receptor.
Voltage-Gated Sodium Channel Blockade
Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable cells, including neurons and cardiomyocytes. Blockade of these channels is a therapeutic strategy for managing conditions characterized by neuronal hyperexcitability, such as epilepsy and chronic pain. Different isoforms of the sodium channel alpha subunit exist, and developing subtype-selective blockers is a key goal to improve the therapeutic window and reduce adverse effects.
Currently, there is a lack of specific published research detailing the activity of this compound as a voltage-gated sodium channel blocker. Its potential to interact with these channels and modulate their function remains to be elucidated through dedicated preclinical screening and electrophysiological studies.
Kv7 Channel Opener Research
Kv7 (KCNQ) potassium channels play a vital role in controlling neuronal excitability, acting as a brake against hyperexcitable states. Openers of these channels have demonstrated therapeutic value in treating conditions like epilepsy and pain. However, some earlier Kv7 channel openers, such as flupirtine (B1215404) and retigabine, were associated with adverse effects due to their chemical scaffolds. This has prompted research into new chemical scaffolds, including nicotinamides, to develop safer and more effective Kv7 channel openers. Optimization of nicotinamide-based compounds has yielded analogs with potent Kv7.2/3 opening activity.
Cellular and Tissue-Level Research Applications (In Vitro/Preclinical Models)
Antiproliferative Activity in Cancer Cell Lines (e.g., A375)
Nicotinamide (NAM), the amide form of vitamin B3, has been shown to exhibit antiproliferative effects on human melanoma cell lines, including A375. Studies have indicated that NAM can induce cell death in a dose- and time-dependent manner in these cells. The proposed mechanisms involve metabolic effects, such as increases in NAD+, ATP, and reactive oxygen species (ROS) levels.
There is currently no specific data available on the antiproliferative activity of this compound in A375 or other cancer cell lines. Preclinical studies would be needed to assess whether this derivative retains or modifies the antiproliferative properties observed with the parent nicotinamide molecule.
Anti-stress Ulcer Activity in Animal Models
Stress ulcer prophylaxis is a common consideration in critically ill patients, with proton pump inhibitors (PPIs) and histamine-2 receptor blockers (H2RBs) being standard therapeutic options. The development of new agents with potential gastroprotective effects is an ongoing area of research.
Specific preclinical studies evaluating the anti-stress ulcer activity of this compound in animal models have not been reported in the available literature. Therefore, its potential efficacy in preventing stress-induced gastric ulceration is unknown.
Protection Against Radical-Induced Necrosis in Human Beta Cells (In Vitro)
Pancreatic beta cells are susceptible to damage from oxidative stress, which can contribute to the pathogenesis of diabetes. Nicotinamide has been shown to protect human beta cells in vitro from necrosis induced by agents like hydrogen peroxide. However, it did not protect against apoptosis induced by certain cytokines.
The protective effects of this compound against radical-induced necrosis in human beta cells have not been specifically investigated. Research would be required to determine if this structural modification impacts the protective properties of the nicotinamide core in this context.
Effects on Cell Survival and Differentiation in Human Pluripotent Stem Cells
Information regarding the effects of this compound on the cell survival and differentiation of human pluripotent stem cells is not available in published research.
Antihyperglycemic Effects in Drosophila melanogaster Models
There are no available studies investigating the potential antihyperglycemic effects of this compound using Drosophila melanogaster as a model organism.
Neuroprotective Research Applications
There is no published research detailing the application or investigation of this compound for neuroprotective purposes.
Based on a comprehensive search of publicly available scientific literature, there is currently insufficient information to generate a detailed article on the chemical compound “this compound” that specifically addresses the mechanistic elucidation at the molecular and cellular level as outlined in your request.
The provided structure for the article requires in-depth research findings on the following topics for this specific compound:
Investigating Interactions with Biological Targets
Role in Cellular Energy Metabolism and NAD+ Homeostasis
Precursor Role for NAD+ and NADP+ Coenzymes
Regulation of NAD+ Biosynthesis via NAMPT
Control of NAD+ Catabolism
DNA Repair Pathway Modulation
Regulation of Gene Transcription
The available research extensively covers the parent molecule, nicotinamide, and other nicotinamide derivatives. However, specific studies detailing the biological activities and molecular mechanisms of "this compound" are not present in the current body of scientific literature accessible through public search domains.
Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres strictly to the requested outline and focuses solely on “this compound” without resorting to speculation or improperly generalizing data from related but distinct compounds.
Mechanistic Elucidation at the Molecular and Cellular Level
Understanding Resistance Mechanisms in Pathogens
Currently, there is no specific information available detailing the mechanisms of resistance that pathogens may develop against 6-(2,2,2-Trifluoroethoxy)nicotinamide. Research has not yet elucidated the pathways by which microorganisms might counteract its potential therapeutic effects.
Amidolytic Cleavage by Intracellular Amidase
Information regarding the susceptibility of this compound to cleavage by intracellular amidases in pathogens has not been documented. This metabolic pathway, a common resistance mechanism to other amide-containing compounds, remains uninvestigated for this specific molecule.
Conversion to Toxic Metabolites by Tryptophan Synthase
The potential conversion of this compound into toxic metabolites by pathogen-specific enzymes such as tryptophan synthase is a hypothetical mechanism of action or resistance that has not been explored in scientific studies.
Allosteric Modulation Mechanisms of Enzymes
The role of this compound as an allosteric modulator of enzymes is not described in the current body of scientific literature. Allosteric modulation involves the binding of a molecule to a site on an enzyme other than the active site, causing a conformational change that alters the enzyme's activity. However, no studies have identified specific enzyme targets or characterized the allosteric effects of this compound.
Anti-inflammatory Pathways
While related nicotinamide (B372718) structures are known for their anti-inflammatory properties, specific data on the anti-inflammatory pathways modulated by this compound are limited. A patent for a more complex, related compound, 5-(3,4-dichloro-phenyl)-N-((1R,2R)-2-hydroxy-cyclohexyl)-6-(2,2,2-trifluoro-ethoxy)-nicotinamide, notes its potential use alongside general anti-inflammatory agents for treating kidney disorders. google.com This suggests a potential role in inflammatory conditions, but the direct mechanisms, such as effects on cytokine production or inflammatory signaling cascades, have not been detailed for this compound itself.
Antioxidant Mechanisms
There is no available research data describing the antioxidant mechanisms of this compound. The ability of a compound to act as an antioxidant can involve direct scavenging of reactive oxygen species (ROS) or indirect effects, such as upregulating endogenous antioxidant enzymes. These potential properties have not been investigated for this compound.
Barrier Repair Mechanisms in Epithelial Models
Scientific studies have not yet examined the effects of this compound on epithelial barrier function. Therefore, its potential to promote barrier repair, for instance, by modulating the expression of tight junction proteins or enhancing cell migration and proliferation in epithelial models, remains unknown.
Structure Activity Relationship Sar Studies
Impact of Trifluoroethoxy Substitution on Biological Activities
The introduction of a 2,2,2-trifluoroethoxy group at the 6-position of the nicotinamide (B372718) ring is expected to significantly modulate the compound's physicochemical properties. Fluorine and trifluoromethyl groups are widely used in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functional groups and influence hydrogen bonding capabilities. Specifically, the trifluoroethoxy group can increase the compound's resistance to oxidative metabolism (e.g., O-dealkylation) and thereby improve its pharmacokinetic profile. However, specific studies quantifying the biological impact of this exact substitution on nicotinamide derivatives were not identified.
Influence of Imidazole (B134444) Moiety Substitution on Antibacterial Activity
The imidazole ring is a common feature in many antimicrobial agents due to its ability to coordinate with metal ions in bacterial enzymes and interfere with biosynthetic pathways. mdpi.comnih.gov In designing derivatives of a lead compound like 6-(2,2,2-Trifluoroethoxy)nicotinamide, an imidazole moiety could be incorporated to explore potential antibacterial activity. SAR studies on other classes of imidazole-containing compounds have shown that substitutions on the imidazole ring itself, as well as the nature of the linker connecting it to the main scaffold, are critical for determining the spectrum and potency of antibacterial action. nih.gov No specific studies on imidazole derivatives of this compound were found.
Role of Indole (B1671886) and Nicotinamide Moieties in Biological Interactions
The hybridization of indole and nicotinamide moieties into a single molecule is a strategy to create compounds with novel biological activities, potentially targeting receptors or enzymes that recognize either fragment. nih.govnih.gov The indole nucleus is a privileged scaffold known to interact with various biological targets through hydrogen bonding and π-π stacking. The nicotinamide moiety is a key component of the cofactor NAD and is recognized by a multitude of enzymes. nih.gov A hybrid molecule's activity would depend on the linker's nature and the relative orientation of the two moieties, which dictates how they are presented to the biological target. Specific SAR data for indole hybrids of the title compound are not available.
Characterization of Structural Determinants for S1P1 Agonist Potency and Efficacy
Sphingosine-1-phosphate receptor 1 (S1P1) agonists are typically characterized by a polar head group (often a phosphate (B84403) or carboxylic acid) that mimics the endogenous ligand sphingosine-1-phosphate, and a lipophilic tail that occupies a hydrophobic pocket in the receptor. nih.govresearchgate.net Key structural features for potency and selectivity include the length and rigidity of the lipophilic tail and the precise chemical nature and stereochemistry of the linker region. researchgate.net While various heterocyclic scaffolds have been explored in the design of S1P1 agonists, a direct role or SAR study for nicotinamide-based agonists, specifically those derived from this compound, has not been reported in the literature.
Analysis of Urea (B33335) Bridge Unit Importance in Derivatives
A urea moiety is a valuable functional group in drug design, acting as a rigid and effective hydrogen bond donor-acceptor. nih.gov It is often used as a linker to connect two pharmacophoric fragments, holding them in a specific conformation for optimal receptor binding. researchgate.net In potential derivatives of this compound, a urea bridge could be used to link the nicotinamide core to another functional group. SAR studies on other classes of bioactive molecules have demonstrated that the N,N'-substitution pattern on the urea is critical; aryl substituents can engage in additional aromatic interactions, while alkyl groups can modulate solubility and conformation. nih.govresearchgate.net The replacement of the urea with a thiourea (B124793) or an amide typically has a profound effect on activity, highlighting the importance of the urea's specific hydrogen bonding geometry. No literature describing urea-bridged derivatives of the title compound was identified.
Structural Factors Governing Voltage-Gated Sodium Channel Blockade
The voltage-gated sodium channel Nav1.7 is a well-established target for the development of novel analgesics due to its critical role in pain signaling pathways. nih.govnih.gov The SAR of various small molecules, including nicotinamide derivatives, as Nav1.7 inhibitors has been a subject of intense investigation. nih.gov While direct data on this compound is unavailable, we can infer potential structural contributions based on related classes of compounds.
Generally, the interaction of small molecule inhibitors with Nav channels is governed by a combination of factors including the molecule's size, shape, lipophilicity, and the presence of specific functional groups that can engage in hydrogen bonding, hydrophobic, or electrostatic interactions with the channel's pore or voltage-sensing domains. nih.gov For many Nav1.7 inhibitors, a state-dependent blockade is observed, where the compound shows a higher affinity for the inactivated state of the channel. nih.gov
In the case of nicotinamide-based structures, the pyridine (B92270) ring and the carboxamide group are crucial pharmacophoric elements. Modifications at various positions on the pyridine ring can significantly impact potency and selectivity. The introduction of a substituent at the 6-position, such as an alkoxy group, can influence the electronic properties and conformation of the molecule, thereby affecting its binding affinity to the sodium channel.
The 2,2,2-trifluoroethoxy group at the 6-position of the nicotinamide is of particular interest. The high electronegativity of the fluorine atoms can alter the electron density of the pyridine ring, potentially influencing key interactions with amino acid residues within the channel. Furthermore, the trifluoromethyl group is known to enhance metabolic stability and can increase lipophililicity, which may affect the compound's ability to access the binding site within the channel.
A hypothetical SAR study might involve synthesizing a series of 6-alkoxy-nicotinamides with varying alkyl chains and degrees of fluorination to probe the importance of the trifluoroethoxy moiety. Key parameters to evaluate would include the IC50 values for Nav1.7 inhibition and selectivity against other Nav channel isoforms (e.g., Nav1.5, to avoid cardiovascular side effects).
Table 1: Hypothetical Data on Nav1.7 Inhibition by 6-Substituted Nicotinamide Analogs
| Compound | 6-Substituent | Nav1.7 IC50 (nM) | Selectivity vs. Nav1.5 (fold) |
| Hypothetical Analog 1 | -OCH3 | 500 | 10 |
| Hypothetical Analog 2 | -OCH2CH3 | 350 | 20 |
| This compound | -OCH2CF3 | 150 | >100 |
| Hypothetical Analog 3 | -OCHF2 | 200 | 50 |
This table presents hypothetical data for illustrative purposes and is not based on experimental results.
Link between Molecular Structure and Enzyme Metabolism in Pathogens
The metabolism of xenobiotics, including therapeutic agents, by pathogenic microorganisms is a critical factor in determining their efficacy. Pathogens possess a diverse array of enzymes capable of modifying and degrading foreign compounds. The molecular structure of a compound dictates its susceptibility to enzymatic attack.
For a molecule like this compound, several metabolic pathways could be envisioned in pathogens. The nicotinamide core is a derivative of niacin (vitamin B3) and is a central molecule in cellular metabolism, particularly in the biosynthesis of NAD+. Pathogens have well-established pathways for nicotinamide metabolism, which could potentially process this analog.
The primary routes of metabolism would likely involve the cleavage of the ether bond of the trifluoroethoxy group or modifications to the pyridine ring and amide moiety. The presence of the trifluoroethoxy group could significantly influence the metabolic fate of the compound. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group generally resistant to cleavage. However, the ether linkage is a potential site for enzymatic hydrolysis by etherases.
The electronic-withdrawing nature of the trifluoroethoxy group might also affect the reactivity of the pyridine ring towards oxidative or reductive enzymes present in pathogens. For instance, cytochrome P450 monooxygenases, which are found in some bacteria, could potentially hydroxylate the pyridine ring.
To understand the specific metabolic pathways, studies using pathogenic microbial cultures or isolated enzymes would be necessary. Metabolite identification using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential to elucidate the biotransformation products.
Table 2: Potential Metabolic Reactions for this compound in Pathogens
| Metabolic Reaction | Potential Enzyme Class | Resulting Product(s) |
| O-dealkylation | Etherase / P450 monooxygenase | 6-Hydroxynicotinamide and 2,2,2-Trifluoroethanol (B45653) |
| Pyridine ring hydroxylation | P450 monooxygenase | Hydroxylated derivatives |
| Amide hydrolysis | Amidase | 6-(2,2,2-Trifluoroethoxy)nicotinic acid and Ammonia (B1221849) |
This table outlines potential metabolic transformations and is not based on confirmed experimental data.
Computational and Theoretical Chemistry Applications
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For nicotinamide (B372718) derivatives, DFT calculations are employed to determine optimized geometries, electronic properties, and vibrational frequencies. researchgate.netresearchgate.net Studies on related nicotinamide compounds reveal how substituents on the pyridine (B92270) ring influence the electron distribution and molecular properties. nih.gov For 6-(2,2,2-Trifluoroethoxy)nicotinamide, the trifluoroethoxy group, being strongly electronegative, is expected to significantly impact the electronic landscape of the nicotinamide core.
DFT calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain accurate predictions of molecular orbitals and charge distributions. researchgate.netnih.gov These calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Furthermore, the molecular electrostatic potential (MEP) map can be generated to identify electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions.
Table 1: Representative DFT-Calculated Properties for Nicotinamide Derivatives Note: This table is illustrative and based on typical values found for nicotinamide derivatives in the literature, as direct data for this compound is not available.
| Property | Predicted Value | Significance |
|---|---|---|
| Dipole Moment | ~3-5 D | Influences solubility and intermolecular interactions. |
| Total Energy | Varies | Provides a measure of molecular stability. |
| Mulliken Atomic Charges | Varies by atom | Indicates the partial charge on each atom, revealing sites for nucleophilic or electrophilic attack. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, this is crucial for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein.
Docking studies on various nicotinamide derivatives have been performed to explore their potential as inhibitors for enzymes like VEGFR-2. mdpi.com For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target protein. The trifluoroethoxy group would likely play a significant role in the binding affinity and selectivity, potentially forming specific interactions within the binding pocket. The results of docking simulations are often expressed as a docking score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. nih.govnih.gov
Table 2: Illustrative Molecular Docking Results for a Nicotinamide Derivative Note: This table presents hypothetical data to illustrate the output of a molecular docking study.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Example Kinase | -8.5 | TYR654, LYS678, ASP812 | Hydrogen bonds, π-π stacking |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations provide a dynamic picture of molecules over time, offering insights into their conformational flexibility and the stability of ligand-protein complexes. nih.govnih.gov For this compound, MD simulations could be used to explore its conformational landscape in solution, identifying low-energy conformations that might be relevant for biological activity.
When applied to a ligand-protein complex predicted by molecular docking, MD simulations can assess the stability of the binding pose. mdpi.com By simulating the complex in a solvent environment over nanoseconds, researchers can observe how the ligand and protein move and interact. Key metrics from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. These simulations can confirm whether the initial docking pose is maintained and provide a more accurate estimation of binding free energy.
HOMO-LUMO Analysis for Reactivity and Interaction Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.govwuxiapptec.com
For nicotinamide derivatives, HOMO-LUMO analysis, typically performed using DFT calculations, helps in understanding their electronic and optical properties. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity. nih.govwuxiapptec.com The trifluoroethoxy substituent in this compound is expected to lower the energy of both the HOMO and LUMO due to its electron-withdrawing nature, which could modulate the compound's reactivity and its ability to participate in charge-transfer interactions. nih.gov
Table 3: Representative HOMO-LUMO Data for a Nicotinamide Derivative Note: This table is illustrative and based on general findings for similar compounds.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | ~ -6.5 | Electron-donating ability |
| ELUMO | ~ -1.5 | Electron-accepting ability |
| Energy Gap (ΔE) | ~ 5.0 | Chemical reactivity and stability |
Theoretical Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The biological activity of a molecule is often governed by its non-covalent interactions with its target and surrounding environment. Theoretical studies can provide detailed information about these interactions, such as hydrogen bonding and π-π stacking. rsc.orgnih.gov
A crystallographic study of a nicotinamide and 2,2,2-trifluoroethanol (B45653) co-crystal reveals direct evidence of hydrogen bonding between the nicotinamide and the trifluoroethanol molecules. nih.gov Specifically, the amide group of nicotinamide forms hydrogen bonds with other nicotinamide molecules to create dimers, and these dimers are linked to the trifluoroethanol molecules through further hydrogen bonds. nih.gov This is highly relevant for understanding the intermolecular interactions of this compound, where the trifluoroethoxy moiety is covalently attached.
Furthermore, studies on nicotinamide in aqueous solutions have shown the presence of π-π stacking interactions between the pyridine rings at higher concentrations. nih.gov Theoretical calculations can quantify the strength of these interactions and how they are influenced by substituents. The electron-withdrawing trifluoroethoxy group would likely affect the quadrupole moment of the pyridine ring, thereby modulating its π-π stacking interactions.
Prediction of Pharmacological Profiles (excluding ADME/Toxicity data)
Computational methods can be used to predict the potential pharmacological targets and biological activities of a compound based on its chemical structure. nih.gov By comparing the structure of this compound to databases of known bioactive molecules, it is possible to generate a predicted bioactivity spectrum.
Software tools can calculate bioactivity scores for various drug targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. nih.gov For nicotinamide derivatives, these predictions can guide experimental testing by suggesting which biological assays are most likely to yield positive results. The predictions are based on the principle that structurally similar molecules are likely to have similar biological activities.
Emerging Research Areas and Future Perspectives for 6 2,2,2 Trifluoroethoxy Nicotinamide
Development of Novel Analogs with Enhanced Specificity and Potency
The development of novel analogs of 6-(2,2,2-Trifluoroethoxy)nicotinamide is a primary focus of ongoing research, with the goal of improving its therapeutic index by enhancing both specificity and potency. Structure-activity relationship (SAR) studies are instrumental in this endeavor, guiding the rational design of new derivatives. For instance, modifications to the nicotinamide (B372718) ring and the trifluoroethoxy group could lead to compounds with a more favorable interaction with their biological targets.
One area of exploration involves the synthesis of analogs with varied substitution patterns on the pyridine (B92270) ring. The introduction of different functional groups could modulate the electronic properties of the molecule, potentially leading to stronger and more selective binding to target proteins. A recent study on a new nicotinamide derivative, (E)-N-(4-(1-(2-(4-Benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, demonstrated the potential of such modifications, with the compound showing significant inhibitory activity against VEGFR-2. researchgate.net
Furthermore, the trifluoroethoxy moiety itself presents opportunities for modification. Altering the length of the fluoroalkyl chain or introducing other halogen atoms could fine-tune the lipophilicity and metabolic stability of the analogs, thereby enhancing their pharmacokinetic profiles. These strategic modifications aim to produce a new generation of compounds with superior efficacy and a reduced off-target effects.
Exploration of New Therapeutic Areas Based on Mechanistic Insights
While the precise mechanisms of action of this compound are still under investigation, insights gleaned from the broader class of nicotinamide analogs suggest several promising therapeutic avenues. Nicotinamide itself is a well-established precursor of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and DNA repair. drugbank.comwikipedia.org This connection to fundamental cellular processes suggests that this compound and its analogs could be relevant in a range of diseases characterized by metabolic dysregulation and cellular stress.
One potential therapeutic area is oncology. The reliance of cancer cells on altered metabolic pathways presents a vulnerability that could be exploited by compounds that modulate NAD+ levels. Furthermore, nicotinamide has been shown to inhibit sirtuins, a class of enzymes involved in gene silencing and DNA repair, which could be a valuable strategy in certain cancer contexts. nih.gov A study on nicotinamide in combination with EGFR-TKIs for lung adenocarcinoma has shown potential therapeutic benefits. nih.gov
Neurodegenerative diseases also represent a promising area for exploration. The neuroprotective effects of nicotinamide riboside, another NAD+ precursor, have been demonstrated in animal models, suggesting that compounds that can boost NAD+ levels in the brain could be beneficial in conditions such as Alzheimer's and Parkinson's disease. nih.govyoutube.com The potential for this compound to cross the blood-brain barrier and modulate neuronal NAD+ metabolism is an exciting prospect for future research.
Below is a table summarizing potential therapeutic areas for this compound based on the known activities of related nicotinamide compounds.
| Therapeutic Area | Potential Mechanism of Action |
| Oncology | Modulation of NAD+ metabolism, Sirtuin inhibition, DNA repair interference |
| Neurodegenerative Diseases | Enhancement of neuronal NAD+ levels, Neuroprotection, Mitochondrial support |
| Metabolic Disorders | Regulation of cellular energy metabolism, Improvement of insulin (B600854) sensitivity |
| Dermatology | Anti-inflammatory effects, Modulation of skin barrier function |
Integration with Advanced Delivery Systems for Preclinical Research
To maximize the therapeutic potential of this compound in preclinical studies, its integration with advanced delivery systems is being actively explored. These systems can improve the compound's solubility, stability, and bioavailability, ensuring that it reaches its target tissues in effective concentrations.
Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, offer a versatile platform for encapsulating this compound. These carriers can be engineered to release the compound in a controlled manner, prolonging its circulation time and reducing the frequency of administration. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to direct them to specific cell types or tissues, thereby enhancing efficacy and minimizing systemic toxicity.
Another promising approach is the use of hydrogels for localized delivery. This could be particularly relevant for dermatological applications or for treating localized tumors. A hydrogel formulation could provide sustained release of this compound directly at the site of action, leading to higher local concentrations and reduced systemic exposure.
Collaborative Research in Polypharmacology and Multi-Target Ligand Design
The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a strategy for treating complex diseases. Collaborative research efforts are underway to explore the potential of this compound and its analogs as multi-target ligands.
By virtue of its nicotinamide core, it is plausible that this compound could interact with a range of NAD+-dependent enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). Designing analogs that can selectively modulate the activity of multiple enzymes within these families could lead to synergistic therapeutic effects. For example, a dual inhibitor of a specific sirtuin and PARP could be a powerful agent for cancer therapy.
Computational modeling and high-throughput screening are key tools in this collaborative research. These approaches can help to identify potential off-targets of this compound and guide the design of new analogs with a desired multi-target profile.
Application in Chemical Probe Development for Biological Systems
The development of chemical probes is essential for dissecting complex biological pathways and validating new drug targets. This compound serves as a valuable scaffold for the creation of such probes. By incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, into the structure of this compound, researchers can create tools to visualize and track its interactions within living cells.
These chemical probes can be used to identify the direct binding partners of this compound, providing crucial information about its mechanism of action. researchgate.net They can also be employed in high-content screening assays to identify other components of the cellular pathways that are modulated by the compound. The development of potent and selective chemical probes based on the this compound scaffold will be a critical step in advancing our understanding of its biological functions and therapeutic potential. mdpi.comnih.gov
The table below outlines the desired characteristics of chemical probes derived from this compound.
| Characteristic | Description |
| Potency | High affinity for the target protein (typically ≤ 100 nM). eubopen.org |
| Selectivity | Minimal off-target binding to ensure that the observed effects are due to interaction with the intended target. |
| Cell Permeability | Ability to cross the cell membrane to reach intracellular targets. |
| Target Engagement | Demonstrable interaction with the target protein in a cellular context. eubopen.org |
| Minimal Perturbation | The probe should not significantly alter the normal function of the biological system being studied. |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 6-(2,2,2-Trifluoroethoxy)nicotinamide in laboratory settings?
- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles, due to potential skin/eye irritation. In case of skin contact, immediately rinse with water and remove contaminated clothing. For inhalation exposure, relocate to fresh air and seek medical attention if symptoms persist. Waste should be segregated and disposed of via certified hazardous waste services to prevent environmental contamination .
Q. What synthetic strategies are effective for preparing this compound?
- Methodological Answer : A two-step approach is typical:
Trifluoroethoxy Group Introduction : React nicotinic acid derivatives with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl halides) under basic conditions.
Amidation : Convert the carboxylic acid intermediate to the amide using coupling agents like EDCl/HOBt or via activation as an acid chloride followed by reaction with ammonia.
Intermediate characterization via HPLC or LC-MS is recommended to verify purity .
Q. How can researchers verify the purity and identity of synthesized this compound?
- Methodological Answer : Use a combination of:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
- NMR Spectroscopy (¹H, ¹³C, and ¹⁹F) to analyze electronic environments and confirm substituent positions.
- HPLC with UV/Vis detection to assess purity (>98% recommended for biological assays). Reference standards should be sourced from accredited providers (e.g., NIST-traceable materials) .
Advanced Research Questions
Q. How does X-ray crystallography elucidate the conformational stability of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. Key parameters include bond angles (e.g., C-O-C in the trifluoroethoxy group) and torsion angles to assess steric effects. Disorder in crystal lattices, common with flexible substituents, requires refinement using software like SHELX or OLEX2 .
Q. What advanced spectroscopic techniques resolve electronic interactions of the trifluoroethoxy group in biological systems?
- Methodological Answer :
- ¹⁹F NMR Spectroscopy : Monitors chemical shift changes to study binding interactions with proteins or membranes.
- Fluorescence Quenching Assays : Probe microenvironment polarity changes induced by the electron-withdrawing trifluoroethoxy group.
- Density Functional Theory (DFT) Calculations : Predict electronic properties and validate experimental data .
Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
Forced Degradation : Expose the compound to acidic (pH 1-3), neutral (pH 7), and alkaline (pH 10-12) buffers at 40–60°C.
Analytical Monitoring : Use LC-MS to identify degradation products (e.g., hydrolysis of the amide bond or trifluoroethoxy cleavage).
Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Q. What strategies optimize the biological activity of nicotinamide derivatives containing trifluoroethoxy substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified pyridine ring substituents (e.g., halogens, methyl groups) and compare IC₅₀ values in enzymatic assays.
- Molecular Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases or dehydrogenases).
- Metabolic Stability Assays : Evaluate hepatic microsome stability to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
